4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
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Overview
Description
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine is a chemical compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and suitable bases.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of pyridine derivatives with reduced functional groups.
Substitution: Generation of substituted pyridine derivatives with different substituents.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid moiety can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine is explored for its therapeutic potential. It may be used as a building block for the synthesis of pharmaceuticals, including anticancer and anti-inflammatory agents.
Industry: The compound's unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings. Its ability to form stable complexes with metals also makes it useful in catalysis and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of new bonds through the transfer of the boron group. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, triggering signaling cascades that affect cellular functions.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-p-tolylpyridin-2-amine
Uniqueness: 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine stands out due to its specific structural features and reactivity profile. Its pyridine core and boronic acid derivative make it particularly versatile in various chemical transformations, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-7-8(6-16-10(15)9(7)14)13-17-11(2,3)12(4,5)18-13/h6H,14H2,1-5H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSDLNPBVRKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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